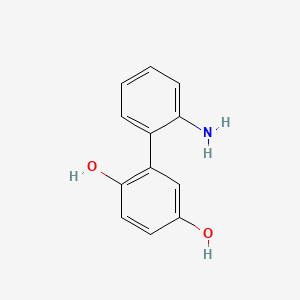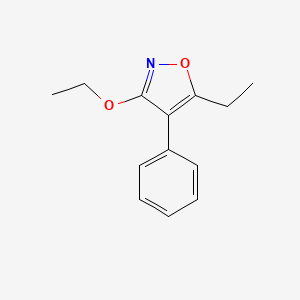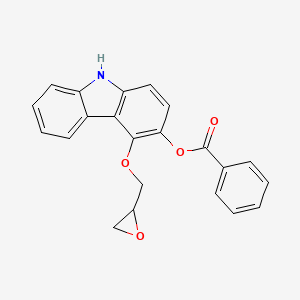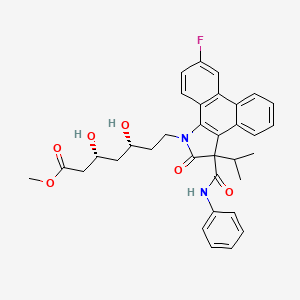
Atorvastatin Lactam Phenanthrene Methyl Ester (Mixture of Diastereomers)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Atorvastatin Lactam Phenanthrene Methyl Ester (Mixture of Diastereomers) is a compound with the molecular formula C34H35FN2O6 and a molecular weight of 586.65 . It is a variant of Atorvastatin, a lipid-lowering drug widely used in the treatment of cardiovascular diseases .
Synthesis Analysis
The synthesis of Atorvastatin involves several procedures, including the Paal-Knorr synthesis and several new synthetic strategies . The Paal-Knorr synthesis is a chemical reaction that synthesizes furans, pyrroles, and thiophenes from 1,4-diketones .Molecular Structure Analysis
The molecular structure of Atorvastatin Lactam Phenanthrene Methyl Ester (Mixture of Diastereomers) is complex, with a molecular formula of C34H35FN2O6 . It is a pentasubstituted pyrrole formed by two contrasting moieties with an achiral heterocyclic core unit and a 3,5-dihydroxypentanoyl side chain identical to its parent compound .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Atorvastatin are complex and involve several steps . The Paal-Knorr synthesis, for example, is a key step in the synthesis of Atorvastatin .Aplicaciones Científicas De Investigación
Regulation of Lipid Metabolism
Atorvastatin Ester, a structural trim of atorvastatin, has been shown to regulate hyperlipidemia . It has been used in studies to evaluate its lipid-lowering effect. In one study, Male Sprague Dawley (SD) rats were fed a high-fat diet for seven months to create a hyperlipidemia model . The lipid level and liver function of the hyperlipidemia rats were studied after intragastric administration with different doses of Atorvastatin Ester .
PPAR-Signaling Pathway and HMGCR Expression
The same study also found that Atorvastatin Ester affected liver lipid metabolism and cholesterol metabolism in the hyperlipidemia-model rats via the PPAR-signaling pathway . The western blotting and qRT-PCR results demonstrated the Atorvastatin Ester-regulated lipid metabolism in the hyperlipidemia model through the PPAR-signaling pathway and HMGCR expression .
Analytical Methods for Determination of Statins
Atorvastatin and its related substances, including Atorvastatin Lactam Phenanthrene Methyl Ester, have been the subject of analytical methods for their determination . These methods are employed throughout the entire life cycle of a drug, from design and manufacture to clinical trials, dosage scheme adjustment, introduction into the marketplace, quality control, and pharmacovigilance .
Cardiovascular Disease Treatment
Statins, including Atorvastatin, are among the most frequently prescribed agents for reducing morbidity and mortality related to cardiovascular diseases . They reduce circulating atherogenic lipoproteins as a result of inhibition of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase .
Anti-Inflammatory Action
There is an increased interest in the non-lipid activities of statins, such as their anti-inflammatory action . This represents a potential application in diseases like cancer, Alzheimer’s dementia, and age-related bone loss .
Potential Application in Cancer Treatment
As mentioned above, the anti-inflammatory action of statins has sparked interest in their potential application in cancer treatment .
Potential Application in Alzheimer’s Dementia Treatment
Similarly, the non-lipid activities of statins may have potential applications in the treatment of Alzheimer’s dementia .
Potential Application in Age-Related Bone Loss Treatment
The non-lipid activities of statins may also have potential applications in the treatment of age-related bone loss .
Mecanismo De Acción
Target of Action
The primary target of Atorvastatin Lactam Phenanthrene Methyl Ester is the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in cholesterol biosynthesis, catalyzing the conversion of HMG-CoA to mevalonate .
Mode of Action
Atorvastatin Lactam Phenanthrene Methyl Ester acts as a competitive inhibitor of HMG-CoA reductase . By binding to the active site of the enzyme, it prevents the conversion of HMG-CoA to mevalonate, thereby inhibiting the production of cholesterol . This results in decreased hepatic cholesterol levels, which stimulates the upregulation of LDL receptors and increases the uptake of LDL from the bloodstream .
Biochemical Pathways
The inhibition of HMG-CoA reductase disrupts the mevalonate pathway, which is responsible for the production of cholesterol and other important biomolecules . This leads to a reduction in the levels of low-density lipoprotein (LDL) cholesterol, sometimes referred to as “bad cholesterol”, and very-low-density lipoprotein (VLDL) .
Pharmacokinetics
Atorvastatin is primarily metabolized in the liver, the site of cholesterol synthesis and LDL clearance .
Result of Action
The primary result of Atorvastatin Lactam Phenanthrene Methyl Ester’s action is a reduction in LDL cholesterol levels . This is associated with a decreased risk of atherosclerotic cardiovascular disease (ASCVD), including conditions such as heart attack and stroke .
Action Environment
The efficacy and stability of Atorvastatin Lactam Phenanthrene Methyl Ester can be influenced by various environmental factors. For instance, statins are known to be susceptible to hydrolytic, oxidative, and photolytic degradation . They frequently undergo chemical modifications like lactonization, hydrolysis, esterification, dimerization, and isomerization in different stressor media .
Propiedades
IUPAC Name |
methyl (3R,5R)-7-[9-fluoro-2-oxo-3-(phenylcarbamoyl)-3-propan-2-ylphenanthro[9,10-b]pyrrol-1-yl]-3,5-dihydroxyheptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35FN2O6/c1-20(2)34(32(41)36-22-9-5-4-6-10-22)30-26-12-8-7-11-25(26)28-17-21(35)13-14-27(28)31(30)37(33(34)42)16-15-23(38)18-24(39)19-29(40)43-3/h4-14,17,20,23-24,38-39H,15-16,18-19H2,1-3H3,(H,36,41)/t23-,24-,34?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAZGMYTSSOJAZ-OFYDQPGMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C2=C(C3=C(C=C(C=C3)F)C4=CC=CC=C42)N(C1=O)CCC(CC(CC(=O)OC)O)O)C(=O)NC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1(C2=C(C3=C(C=C(C=C3)F)C4=CC=CC=C42)N(C1=O)CC[C@H](C[C@H](CC(=O)OC)O)O)C(=O)NC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35FN2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (3R,5R)-7-[9-fluoro-2-oxo-3-(phenylcarbamoyl)-3-propan-2-ylphenanthro[9,10-b]pyrrol-1-yl]-3,5-dihydroxyheptanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B584160.png)


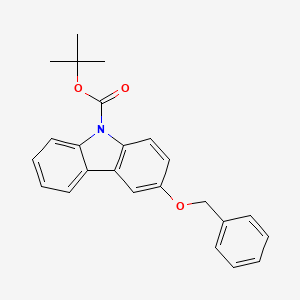

![1,2,7,7-Tetramethylbicyclo[2.2.1]heptane-2,6-diol](/img/structure/B584169.png)
